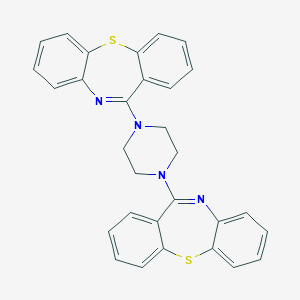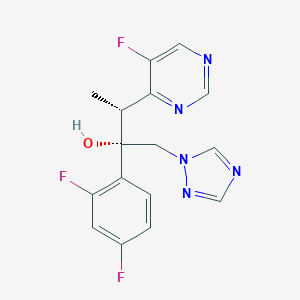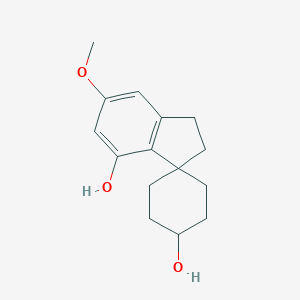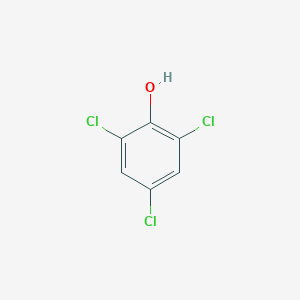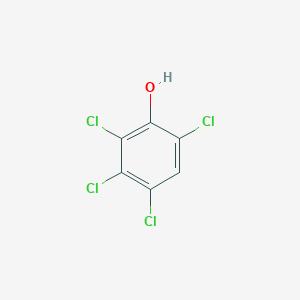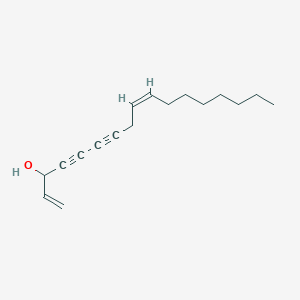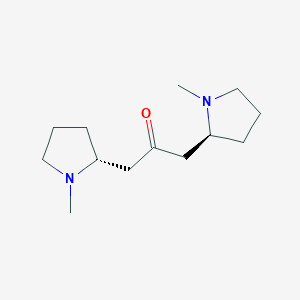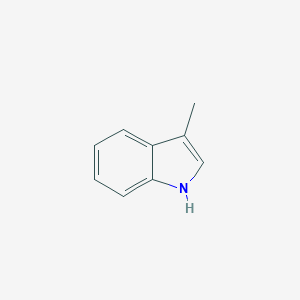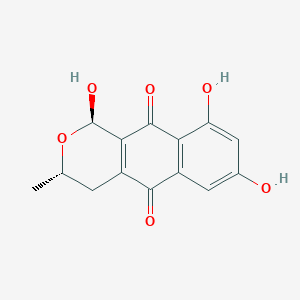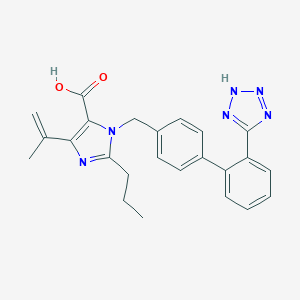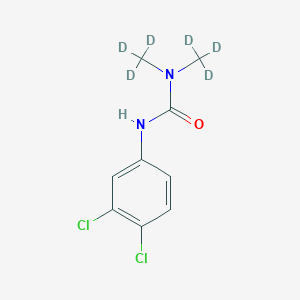
Diuron-d6
Overview
Description
Diuron-d6 is an isotopically labeled analog of the phenylurea herbicide diuron. It is primarily used as an internal standard in analytical chemistry, particularly for the quantification of diuron in various environmental samples. The compound has the molecular formula C9H4D6Cl2N2O and a molecular weight of 239.13 g/mol .
Mechanism of Action
Target of Action
Diuron-d6, an isotopically labeled analog of the phenylurea herbicide diuron , primarily targets the photosynthetic system in plants . It blocks the binding sites of plastid quinones in photosystem II , thereby inhibiting photosynthesis .
Mode of Action
The mode of action of this compound involves the inhibition of photosynthesis. By blocking the Q_B plastoquinone binding site of photosystem II, it disallows the electron flow from photosystem II to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the ability of the plant to convert light energy into chemical energy .
Biochemical Pathways
Upon exposure to this compound, several biochemical pathways are affected. The degradation process of this compound involves urea bridge cleavage, dehalogenation, deamination, and ring opening, eventually generating cis, cis-muconic acid . Metabolomics analysis reveals that metabolic pathways such as the tricarboxylic acid cycle, glutathione metabolism, and the urea cycle are reprogrammed in the cells .
Pharmacokinetics
It’s known that this compound is an isotopically labeled analog of diuron , which suggests that its ADME properties may be similar to those of diuron
Result of Action
The molecular and cellular effects of this compound action involve a decrease in photosynthetic efficiency and changes in cellular metabolism . Exposure to this compound leads to a rapid decrease in photosynthetic efficiency . At the molecular level, it affects the expression of genes involved in gene transcription regulation, DNA replication and repair, DNA methylation, and cytokinesis .
Action Environment
Environmental factors such as light and temperature can influence the action, efficacy, and stability of this compound . For instance, temperature has been found to influence this compound bioaccumulation and the associated toxic impact on biofilms . Moreover, the metabolomics response to this compound was influenced by temperature, photoperiod, and flow .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Diuron-d6 are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are complex. It is known that the product’s stability, degradation, and long-term effects on cellular function can vary over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diuron-d6 is synthesized by introducing deuterium atoms into the diuron molecule. The synthesis typically involves the reaction of 3,4-dichloroaniline with dimethylamine-d6 in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Diuron-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by hydroxyl radicals, leading to the formation of various oxidation products.
Reduction: The compound can undergo reduction reactions, although these are less common compared to oxidation.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxyl radicals, which are generated using advanced oxidation processes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound by hydroxyl radicals leads to the formation of hydroxylated derivatives .
Scientific Research Applications
Diuron-d6 is widely used in scientific research, particularly in the following areas:
Medicine: Research on its potential effects on human health and its role as a contaminant in water supplies.
Comparison with Similar Compounds
Diuron-d6 is compared with other isotopically labeled herbicides and phenylurea compounds:
Atrazine-d5: Another isotopically labeled herbicide used as an internal standard in analytical chemistry.
Simazine-d10: Similar to this compound, used for quantification in environmental samples.
Carbendazim-d3: A labeled fungicide used in similar applications.
This compound is unique due to its specific labeling with deuterium, which provides distinct advantages in analytical applications, such as improved accuracy and precision in quantification.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1,1-bis(trideuteriomethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTQQYYKAHVGBJ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583576 | |
| Record name | N'-(3,4-Dichlorophenyl)-N,N-bis[(~2~H_3_)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007536-67-5 | |
| Record name | N'-(3,4-Dichlorophenyl)-N,N-bis[(~2~H_3_)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1007536-67-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the use of Diuron-d6 improve the accuracy of herbicide analysis in complex matrices like estuarine waters?
A2: Estuarine waters present a challenging matrix for analysis due to the presence of various salts, dissolved organic matter, and other potential interferences. [] These components can impact the ionization efficiency of analytes like Diuron during mass spectrometry analysis, leading to signal suppression or enhancement.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


